molecular formula C18H33N5O6 B14233656 L-Valyl-L-valyl-L-glutaminyl-L-alanine CAS No. 798541-28-3

L-Valyl-L-valyl-L-glutaminyl-L-alanine

Cat. No.: B14233656
CAS No.: 798541-28-3
M. Wt: 415.5 g/mol
InChI Key: ZYWZYCIWJGNWAU-IMIFBBOLSA-N
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Description

L-Valyl-L-valyl-L-glutaminyl-L-alanine is a peptide compound composed of four amino acids: valine, glutamine, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-valyl-L-glutaminyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, L-glutaminyl, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Repetition: Steps 2 and 3 are repeated for the addition of L-valyl and L-valyl.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-valyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized derivatives.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids through peptide synthesis techniques.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Substitution: Coupling reagents like HBTU and deprotection reagents like TFA.

Major Products Formed

    Hydrolysis: Valine, glutamine, and alanine.

    Oxidation: Oxidized derivatives of the peptide.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Valyl-L-valyl-L-glutaminyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery and as a component of peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Valyl-L-valyl-L-glutaminyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate cellular processes by binding to these targets and influencing their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-valine: Another dipeptide with similar properties but different amino acid sequence.

    L-Valyl-L-alanine: A dipeptide with valine and alanine, similar in structure but shorter.

    L-Glutaminyl-L-alanine: A dipeptide with glutamine and alanine, sharing some functional similarities.

Uniqueness

L-Valyl-L-valyl-L-glutaminyl-L-alanine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties

Properties

CAS No.

798541-28-3

Molecular Formula

C18H33N5O6

Molecular Weight

415.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]propanoic acid

InChI

InChI=1S/C18H33N5O6/c1-8(2)13(20)16(26)23-14(9(3)4)17(27)22-11(6-7-12(19)24)15(25)21-10(5)18(28)29/h8-11,13-14H,6-7,20H2,1-5H3,(H2,19,24)(H,21,25)(H,22,27)(H,23,26)(H,28,29)/t10-,11-,13-,14-/m0/s1

InChI Key

ZYWZYCIWJGNWAU-IMIFBBOLSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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